5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S2/c1-16-5-8-21(28-16)29(25,26)22-15-20(24-10-12-27-13-11-24)18-6-7-19-17(14-18)4-3-9-23(19)2/h5-8,14,20,22H,3-4,9-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVZGOCMTNVBQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure.
Attachment of the Morpholinoethyl Group: This step involves the alkylation of the tetrahydroquinoline with a suitable morpholine derivative.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene precursors.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-sulfonamide could be explored for its therapeutic potential. It may exhibit activity against certain diseases, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of certain biological molecules, allowing the compound to inhibit enzyme activity or block receptor sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, emphasizing differences in substituents, physicochemical properties, and regulatory status.
Table 1: Structural and Functional Comparison
Key Structural Differences
Core Heterocycle: The target compound uses a thiophene sulfonamide core, whereas UR-12 (Analog 2) employs an indole carboxamide. serotonin receptors) . Analog 1 shares the thiophene sulfonamide core but lacks the morpholinoethyl group, replacing it with a 2-oxo group. This substitution reduces nitrogen content and may alter solubility and metabolic stability .
Morpholinoethyl Spacer: The morpholinoethyl group in the target compound and UR-12 introduces a tertiary amine and ether oxygen, enhancing solubility in aqueous environments compared to purely lipophilic substituents. This feature is critical for blood-brain barrier penetration in psychoactive compounds like UR-12 .
Regulatory Implications: UR-12’s classification as a controlled substance highlights the pharmacological relevance of the morpholinoethyl-indole combination, possibly due to interactions with central nervous system receptors. The target compound’s absence from regulatory lists suggests divergent biological activity or insufficient research .
Physicochemical and Conformational Analysis
Solubility and logP: The sulfonamide group in the target compound likely increases water solubility compared to UR-12’s carboxamide. However, the morpholinoethyl spacer may offset this by introducing hydrophobic character. Analog 1’s 2-oxo group could enhance polarity, reducing membrane permeability compared to the target compound .
Crystallographic Insights: Tools like Mercury CSD () enable comparative analysis of crystal packing. For example, the morpholinoethyl group’s flexibility might lead to varied intermolecular interactions (e.g., van der Waals vs. hydrogen bonding) compared to rigid oxo or carboxamide substituents. SHELX-based refinements () could resolve conformational differences in the tetrahydroquinoline ring, influencing binding pocket compatibility.
Hypothetical Pharmacological Profiles
- UR-12: The indole carboxamide and morpholinoethyl group align with cannabinoid receptor modulator designs, explaining its regulatory status .
- Analog 1: The absence of a morpholinoethyl group may limit CNS activity, favoring peripheral targets.
Biological Activity
The compound 5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C20H26N2O3S
- Molecular Weight : 374.5 g/mol
- CAS Number : 946363-56-0
The structural complexity of this compound includes a thiophene ring, a sulfonamide group, and a tetrahydroquinoline moiety, which contribute to its biological activity.
Structural Representation
Here is the structural representation of the compound:
Antitumor Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antitumor properties. For example, compounds similar to this compound have shown promising results in vitro:
These compounds exhibited IC50 values significantly lower than that of Doxorubicin, indicating higher potency.
The mechanism through which this class of compounds exerts its antitumor effects often involves the inhibition of key cellular pathways. Sulfonamides are known to interact with various targets within cancer cells, including:
- Carbonic Anhydrase Inhibition : This disrupts pH regulation in tumor cells.
- DNA Synthesis Inhibition : Certain derivatives can interfere with nucleotide synthesis, leading to cell cycle arrest.
Other Biological Activities
In addition to antitumor effects, sulfonamides have been associated with various pharmacological activities:
- Antibacterial Activity : Many sulfonamides possess broad-spectrum antibacterial properties.
- Anti-inflammatory Effects : They can modulate inflammatory pathways via cytokine inhibition.
Research indicates that the presence of specific functional groups in compounds like this compound enhances these activities.
Case Study 1: Antitumor Efficacy
A study published in PubMed evaluated a series of tetrahydroquinoline derivatives and their antitumor activity. The findings indicated that certain derivatives exhibited IC50 values ranging from 2.5 to 12.5 µg/mL against various cancer cell lines. These results suggest that modifications in the molecular structure significantly influence biological efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive review highlighted the importance of structure-activity relationships in sulfonamide hybrids. It was noted that modifications in the thiophene and morpholino components could lead to enhanced biological activity. The review emphasized ongoing research into optimizing these compounds for better therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
